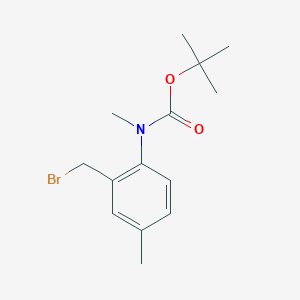![molecular formula C13H18N2 B13084269 4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)
4-[(2-Ethylbutyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Ethylbutyl)amino]benzonitrile is an organic compound with the molecular formula C13H18N2. It is characterized by the presence of a benzonitrile group substituted with an amino group attached to a 2-ethylbutyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Ethylbutyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-ethylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(2-Ethylbutyl)amino]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: 4-[(2-Ethylbutyl)amino]benzylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-[(2-Ethylbutyl)amino]benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Ethylbutyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparaison Avec Des Composés Similaires
4-Aminobenzonitrile: Similar structure but lacks the 2-ethylbutyl group.
4-(Butylamino)benzonitrile: Similar structure but with a butyl group instead of a 2-ethylbutyl group.
Uniqueness: 4-[(2-Ethylbutyl)amino]benzonitrile is unique due to the presence of the 2-ethylbutyl group, which may confer specific chemical and biological properties not observed in similar compounds. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
4-(2-ethylbutylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-11(4-2)10-15-13-7-5-12(9-14)6-8-13/h5-8,11,15H,3-4,10H2,1-2H3 |
Clé InChI |
KGZZFTDPDRFRGA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CNC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)

![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)


![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
